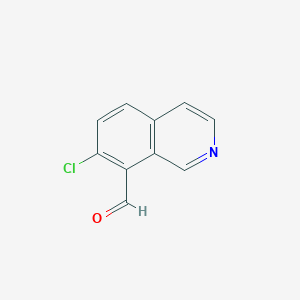

7-Chloroisoquinoline-8-carbaldehyde

Description

Properties

IUPAC Name |

7-chloroisoquinoline-8-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO/c11-10-2-1-7-3-4-12-5-8(7)9(10)6-13/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJYNENPSACLPFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=CN=C2)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 Chloroisoquinoline 8 Carbaldehyde

Regioselective Chlorination Strategies for Isoquinoline (B145761) Moieties

Palladium-Catalyzed Chlorination Methods

While palladium catalysis is a powerful tool in organic synthesis for creating carbon-carbon and carbon-heteroatom bonds, its application for the direct C-7 chlorination of an unsubstituted isoquinoline ring is not a commonly reported strategy. nih.gov The challenge lies in achieving high regioselectivity at the C-7 position in the presence of other, more reactive sites on the isoquinoline nucleus. For instance, the nitrogen atom within the quinoline (B57606) or isoquinoline ring typically directs C-H functionalization to the C-2 or C-8 positions. nih.gov

A more established and practical approach to obtaining the 7-chloro-substituted isoquinoline core involves starting with a precursor that already contains the chlorine atom at the desired position. For the analogous quinoline systems, syntheses often commence with a pre-halogenated aniline. For example, the preparation of 7-chloroquinoline-8-carboxylic acid can be achieved by starting with 3-chloro-2-methylaniline. google.com This precursor undergoes a cyclization reaction to form the quinoline ring, with the chlorine atom already in place at the C-7 position. This "late-stage functionalization" is often synthetically more straightforward than attempting a selective chlorination on the fully formed heterocyclic system.

Formylation Reactions for Isoquinoline-8-carbaldehyde Formation

The introduction of the aldehyde (formyl) group at the C-8 position is a critical step in the synthesis of the target molecule.

Vilsmeier-Haack Formylation and its Mechanistic Insights

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. chemijournal.comresearchgate.net The reaction employs a Vilsmeier reagent, typically formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃). chemijournal.comthieme-connect.de

The mechanism proceeds via the formation of a highly electrophilic chloromethyleniminium ion, known as the Vilsmeier reagent. This electrophile then attacks the electron-rich isoquinoline ring in an electrophilic aromatic substitution reaction. The position of formylation on the isoquinoline ring is dictated by the electronic properties of the heterocycle. The C-8 position, being peri to the nitrogen, can be susceptible to such electrophilic attack, although competition with other positions like C-5 is possible. nih.gov The reaction of the Vilsmeier reagent with the isoquinoline leads to an intermediate which, upon hydrolysis, yields the desired 8-carbaldehyde. chemijournal.com The efficiency and regioselectivity of the Vilsmeier-Haack reaction can be influenced by the specific reaction conditions and the presence of other substituents on the isoquinoline ring. nih.gov

Table 1: Vilsmeier-Haack Reaction Components and Roles

| Component | Chemical Name | Role |

|---|---|---|

| Substrate | Isoquinoline | The heterocyclic ring to be formylated. |

| Reagent | N,N-Dimethylformamide (DMF) | Precursor to the Vilsmeier reagent. |

| Activator | Phosphorus oxychloride (POCl₃) | Reacts with DMF to form the active electrophile. |

Alternative C-8 Functionalization and Aldehyde Generation

An alternative strategy to direct formylation involves the functionalization of the C-8 position with a group that can be subsequently converted into an aldehyde. A common and effective method is the oxidation of a C-8 methyl group.

This two-step approach begins with a 7-chloro-8-methylisoquinoline (B13640744) precursor. The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents in the presence of a catalyst. For the analogous 7-chloro-8-methylquinoline, oxidation to 7-chloroquinoline-8-carboxylic acid can be accomplished using nitric acid and a vanadium pentoxide catalyst. google.com

Once the 7-chloroisoquinoline-8-carboxylic acid is formed, it can be reduced to the corresponding aldehyde, 7-chloroisoquinoline-8-carbaldehyde. This reduction is a standard transformation in organic synthesis, though care must be taken to choose reagents that selectively reduce the carboxylic acid without affecting the chloro-substituent or the heterocyclic ring system.

Advanced Catalytic Approaches in this compound Synthesis

Modern organic synthesis increasingly relies on advanced catalytic methods to construct complex molecules with high efficiency and selectivity.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions, particularly those using palladium, are fundamental in modern synthetic chemistry for forming C-C bonds. nih.govescholarship.org These reactions could be strategically employed to assemble the this compound framework from simpler building blocks.

A hypothetical retrosynthetic analysis might involve disconnecting the molecule into a di-substituted pyridine (B92270) derivative and a substituted benzene (B151609) ring. For instance, a palladium-catalyzed Suzuki-Miyaura coupling could be envisioned between a pyridine boronic acid derivative and a halogenated benzene component that already bears the chloro and a protected formyl group (or a precursor). This approach allows for the modular construction of the isoquinoline core, with the key substituents installed on the individual precursors prior to the coupling reaction. The power of these methods lies in their tolerance for a wide range of functional groups and the mild reaction conditions typically employed. nih.govescholarship.org

C-H Functionalization Methodologies

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic compounds. nih.gov This approach avoids the need for pre-functionalized starting materials by directly converting a C-H bond into a C-C or C-X bond. thieme-connect.de

For the synthesis of this compound, C-H functionalization presents both opportunities and challenges. The inherent reactivity of the isoquinoline ring system must be controlled to achieve the desired regioselectivity. The nitrogen atom in the isoquinoline ring acts as an embedded directing group, typically favoring functionalization at the C-1 or C-8 positions. nih.gov This inherent preference could potentially be exploited for the introduction of the aldehyde group (or a precursor) at C-8.

Achieving chlorination selectively at the C-7 position via C-H activation is more challenging due to the electronic preferences of the ring. However, specialized directing groups or catalyst systems can override the innate reactivity. Palladium-catalyzed C-H arylation of quinoline N-oxides has been shown to proceed with high selectivity for the C-8 position, demonstrating that selectivity can be controlled through catalyst and substrate design. acs.org Similar principles could be applied to direct chlorination or the installation of a formyl-equivalent to the specific positions on the isoquinoline core. nih.govthieme-connect.de

Table 2: Advanced Catalytic Strategies

| Strategy | Description | Key Features |

|---|---|---|

| Cross-Coupling | Assembly of the isoquinoline core from smaller, pre-functionalized fragments using catalysts (e.g., Palladium). | Modular approach, high functional group tolerance. escholarship.org |

| C-H Functionalization | Direct conversion of C-H bonds at specific positions to C-Cl or C-CHO bonds. | Atom-economical, requires control of regioselectivity. nih.gov |

Green Chemistry Principles in this compound Synthesis

Microwave-Assisted Reaction Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity. degres.euingentaconnect.com This technology can be hypothetically applied to several stages of this compound synthesis, from the formation of the isoquinoline core to the introduction of the carbaldehyde group.

One plausible synthetic route to the target molecule is the formylation of 7-chloroisoquinoline (B1268606). The Vilsmeier-Haack reaction is a classic method for introducing a formyl group onto an electron-rich aromatic ring. organic-chemistry.orgwikipedia.org Conventionally, this reaction requires prolonged heating. However, studies on similar heterocyclic systems have demonstrated that microwave irradiation can significantly accelerate this process. niscpr.res.inresearchgate.net For instance, the formylation of various hydrazones to pyrazole-4-carbaldehydes saw reaction times drop from hours to minutes under microwave conditions. degres.eu

A hypothetical microwave-assisted Vilsmeier-Haack reaction for the synthesis of this compound could involve treating 7-chloroisoquinoline with a Vilsmeier reagent (generated from a suitable formamide (B127407) and phosphoryl chloride) under microwave irradiation. This approach would be expected to reduce the reaction time and potentially minimize the formation of by-products often associated with prolonged heating.

Illustrative Comparison of Conventional vs. Microwave-Assisted Vilsmeier-Haack Reaction:

Interactive Data Table 1: Hypothetical Reaction Parameters| Parameter | Conventional Heating | Microwave-Assisted | Potential Advantage of Microwave |

| Reaction Time | 4-8 hours | 5-15 minutes | Drastic time reduction |

| Temperature | 60-100 °C | 90-120 °C | Rapid, uniform heating |

| Yield | Moderate | Potentially Higher | Improved efficiency |

| Solvent | Dichloromethane, DMF | DMF, Acetonitrile | Potential for greener solvents |

Another potential route amenable to microwave assistance is the oxidation of a precursor like 7-chloro-8-methylisoquinoline. While direct oxidation of such a methyl group to an aldehyde can be challenging, often leading to over-oxidation to the carboxylic acid, microwave heating can offer better control over reaction parameters, potentially favoring the aldehyde product. The use of specific catalysts in conjunction with microwave energy could further enhance selectivity. Research on the microwave-assisted synthesis of various heterocyclic compounds has shown improved yields and cleaner reactions. eurekaselect.comscirp.org

Solvent-Free and One-Pot Synthetic Routes

The principles of green chemistry strongly advocate for the reduction or elimination of volatile organic solvents and the simplification of synthetic procedures to minimize waste. Solvent-free and one-pot reactions are key strategies in achieving these goals. researchgate.netresearchgate.net

Solvent-Free Reactions:

The oxidation of alcohols to aldehydes is a fundamental transformation that can often be performed under solvent-free conditions, particularly with the aid of solid-supported catalysts and microwave irradiation. nih.gov A hypothetical final step in the synthesis of this compound could involve the oxidation of 7-chloro-8-(hydroxymethyl)isoquinoline. A solvent-free approach would involve adsorbing the alcohol onto a solid support, such as silica (B1680970) or alumina, impregnated with an oxidizing agent (e.g., manganese dioxide) and irradiating the mixture with microwaves. This would eliminate the need for potentially hazardous solvents, simplify the work-up procedure, and reduce waste.

Hypothetical Solvent-Free Oxidation:

Interactive Data Table 2: Comparison of Solvent-Based vs. Solvent-Free Oxidation| Feature | Solvent-Based Oxidation | Solvent-Free Oxidation | Green Advantage |

| Solvent | Chlorinated or other organic solvents | None | Elimination of solvent waste |

| Reaction Time | Several hours | Minutes (with microwave) | Increased efficiency |

| Work-up | Liquid-liquid extraction, chromatography | Filtration, simple purification | Reduced waste and complexity |

| Energy Input | Conventional heating | Microwave irradiation | Potentially lower energy consumption |

One-Pot Syntheses:

One-pot reactions, where multiple synthetic steps are carried out in the same reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency and waste reduction. nih.govacs.org A hypothetical one-pot synthesis of this compound could start from 7-chloro-8-methylisoquinoline. This could involve an initial benzylic halogenation followed by a Sommelet reaction in the same pot. The Sommelet reaction converts a benzyl (B1604629) halide to an aldehyde using hexamine and water. wikipedia.org Combining these steps would eliminate the need to isolate and purify the reactive benzyl halide intermediate, thereby saving time, resources, and reducing potential exposure to hazardous materials.

Another one-pot strategy could involve the synthesis of the isoquinoline ring system followed by in-situ functionalization. For example, a cyclization reaction to form the 7-chloroisoquinoline ring could be immediately followed by a formylation reaction in the same vessel. Such tandem reactions are increasingly being developed for the synthesis of complex heterocyclic molecules and represent a frontier in green synthetic chemistry.

Reactivity and Reaction Mechanisms of 7 Chloroisoquinoline 8 Carbaldehyde

Electrophilic Aromatic Substitution Reactions on the Isoquinoline (B145761) Core

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. masterorganicchemistry.commasterorganicchemistry.com In the context of 7-chloroisoquinoline-8-carbaldehyde, the reaction's feasibility and orientation are significantly influenced by the inherent reactivity of the isoquinoline nucleus and the directing effects of the existing substituents.

Regioselectivity and Positional Reactivity Analysis

The isoquinoline ring system is a bicyclic aromatic heterocycle. Generally, electrophilic attack is favored on the benzene (B151609) ring portion (positions 5, 6, 7, and 8) over the pyridine (B92270) ring (positions 1, 3, and 4) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the heterocyclic ring towards electrophiles.

Within the benzene ring of this compound, the primary sites for potential electrophilic attack are positions 5 and 6. A comprehensive analysis of the resonance structures and inductive effects is required to predict the most likely position for substitution.

Impact of Chlorine and Aldehyde Substituents on Reactivity Profiles

The reactivity of the isoquinoline core in this compound is modulated by the electronic properties of the chlorine and aldehyde groups.

Chlorine Substituent: The chlorine atom at the 7-position is a deactivating group due to its inductive electron-withdrawing effect. However, it is also an ortho, para-director because of its ability to donate a lone pair of electrons through resonance. In this specific molecule, it would direct incoming electrophiles to positions 6 and 8.

Aldehyde Substituent: The aldehyde group at the 8-position is a strong deactivating group, withdrawing electron density from the aromatic ring through both inductive and resonance effects. It is a meta-director. Therefore, it would direct incoming electrophiles to positions 6.

Considering the combined effects, both substituents deactivate the ring towards electrophilic attack. The directing effects, however, are convergent. The chlorine atom directs to positions 6 and 8, while the aldehyde group directs to position 6. Consequently, any successful electrophilic aromatic substitution is most likely to occur at the 6-position .

Nucleophilic Additions and Substitutions at the Aldehyde Moiety

The aldehyde functional group is characterized by an electrophilic carbonyl carbon, making it susceptible to nucleophilic attack. masterorganicchemistry.comyoutube.com This reactivity is a cornerstone of the chemical behavior of this compound, allowing for a variety of derivatizations.

Imine and Oxime Formation for Further Derivatization

The reaction of this compound with primary amines or hydroxylamine leads to the formation of imines (Schiff bases) and oximes, respectively. These reactions proceed via nucleophilic addition to the carbonyl carbon, followed by dehydration.

Table 1: Imine and Oxime Formation Reactions

| Reactant | Product | Reaction Type |

|---|---|---|

| Primary Amine (R-NH₂) | Imine | Nucleophilic Addition-Elimination |

These derivatives are valuable intermediates for the synthesis of more complex molecules, including various heterocyclic systems and compounds with potential biological activity.

Carbon-Carbon Bond Forming Reactions (e.g., Aldol, Wittig, Knoevenagel)

The aldehyde group of this compound can participate in several classic carbon-carbon bond-forming reactions, expanding its synthetic utility.

Aldol Reaction: In the presence of a suitable base, this compound can react with enolizable aldehydes or ketones to form β-hydroxy carbonyl compounds, which can subsequently dehydrate to yield α,β-unsaturated carbonyl compounds.

Wittig Reaction: The reaction with a phosphorus ylide (Wittig reagent) provides a versatile method for the synthesis of alkenes, replacing the carbonyl oxygen with a carbon-carbon double bond. The geometry of the resulting alkene is dependent on the nature of the ylide used.

Knoevenagel Condensation: This reaction involves the condensation of this compound with compounds containing an active methylene group (e.g., malonic acid derivatives) in the presence of a weak base. The initial adduct typically undergoes dehydration to afford a new carbon-carbon double bond.

Table 2: Carbon-Carbon Bond Forming Reactions

| Reaction Name | Reagent(s) | Product Type |

|---|---|---|

| Aldol Reaction | Enolizable aldehyde/ketone, base | β-hydroxy carbonyl or α,β-unsaturated carbonyl |

| Wittig Reaction | Phosphorus ylide | Alkene |

Oxidation and Reduction Chemistry of this compound

The aldehyde group in this compound can be readily oxidized or reduced to yield the corresponding carboxylic acid or alcohol, respectively.

Oxidation: Mild oxidizing agents, such as Tollens' reagent (silver oxide in ammonia) or Fehling's solution, can selectively oxidize the aldehyde to a carboxylic acid without affecting the isoquinoline ring. Stronger oxidizing agents like potassium permanganate or chromic acid can also be used, but care must be taken to avoid over-oxidation or degradation of the heterocyclic core.

Reduction: The aldehyde can be reduced to a primary alcohol using a variety of reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent for this transformation. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, but may also reduce the isoquinoline ring under certain conditions. Catalytic hydrogenation (e.g., with H₂ and a metal catalyst like Pd/C) can also be employed to reduce the aldehyde and potentially the heterocyclic ring, depending on the reaction conditions.

Table 3: Oxidation and Reduction Reactions

| Transformation | Reagent(s) | Product Functional Group |

|---|---|---|

| Oxidation | Tollens' reagent, KMnO₄ | Carboxylic Acid |

Selective Oxidation to 7-Chloroisoquinoline-8-carboxylic Acid

The aldehyde functional group is susceptible to oxidation to a carboxylic acid. For a substrate like this compound, a key challenge is to achieve this transformation without oxidizing the isoquinoline ring, which can be prone to degradation under harsh oxidative conditions. rsc.org Therefore, mild and selective oxidizing agents are required.

A variety of modern reagents are suitable for the selective oxidation of aromatic and heterocyclic aldehydes. organic-chemistry.orgresearchgate.net Common methods that would likely be effective include:

Pinnick Oxidation: Using sodium chlorite (NaClO₂) buffered with a mild acid is a highly effective method for converting aldehydes to carboxylic acids without affecting other sensitive functional groups. researchgate.net

Silver (I) Oxide: Tollens' reagent (a mixture of silver nitrate and ammonia) or silver (I) oxide in a basic medium are classic reagents for selectively oxidizing aldehydes.

Potassium Permanganate (KMnO₄): While a strong oxidant, KMnO₄ can be used under carefully controlled, buffered conditions (e.g., with a phase-transfer catalyst) to selectively oxidize the aldehyde.

Catalytic Oxidation: Systems using a catalyst, such as copper salts with an oxidant like tert-butyl hydroperoxide, can provide mild conditions for the conversion. researchgate.net

The reaction would proceed via nucleophilic attack on the aldehyde's carbonyl carbon, followed by a hydride shift or equivalent oxidative step to yield the corresponding carboxylic acid.

| Oxidizing System | Typical Conditions | Expected Outcome | Reference |

|---|---|---|---|

| Sodium Chlorite (NaClO₂) / Buffer | t-BuOH/H₂O, room temperature | High yield, high selectivity | researchgate.net |

| Silver (I) Oxide (Ag₂O) | THF/H₂O, NaOH, room temperature | Good yield, mild conditions | N/A |

| Potassium Permanganate (KMnO₄) | Acetone/H₂O, buffered, 0°C to rt | Moderate to good yield, requires careful control | N/A |

| Copper(I) Chloride / t-BuOOH | Acetonitrile, room temperature | Good yield, catalytic method | researchgate.net |

Selective Reduction to 7-Chloroisoquinoline-8-methanol

The reduction of the aldehyde group to a primary alcohol is a fundamental transformation. For this compound, the desired reaction is the selective reduction of the carbonyl group without affecting the chloro-substituted aromatic system or the heterocyclic ring.

Sodium borohydride (NaBH₄) is the reagent of choice for this type of selective reduction. masterorganicchemistry.comyoutube.com It is a mild reducing agent that readily reduces aldehydes and ketones but typically does not reduce less reactive functional groups like esters or aromatic halides under standard conditions. masterorganicchemistry.comresearchgate.net The reaction is usually performed in a protic solvent like methanol or ethanol, where the solvent also serves to protonate the resulting alkoxide intermediate.

The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. youtube.com This forms a tetrahedral alkoxide intermediate, which is then protonated by the solvent during the reaction or upon acidic workup to yield 7-chloroisoquinoline-8-methanol.

| Reducing Agent | Typical Solvent | Typical Conditions | Expected Product | Reference |

|---|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | 0°C to room temperature | 7-Chloroisoquinoline-8-methanol | masterorganicchemistry.comresearchgate.net |

| Lithium Borohydride (LiBH₄) | Tetrahydrofuran (THF) | Room temperature | 7-Chloroisoquinoline-8-methanol | N/A |

| Catalytic Hydrogenation (H₂/Pd-C) | Ethanol or Ethyl Acetate | Low pressure, room temperature | Potential for over-reduction of the ring | N/A |

Cycloaddition Reactions Involving the Isoquinoline Framework

The isoquinoline ring system can participate in cycloaddition reactions, although it typically requires activation. The lone pair on the nitrogen atom makes the neutral ring electron-rich enough to resist acting as a typical diene in Diels-Alder reactions. However, upon N-alkylation or N-oxidation, the resulting isoquinolinium salt or N-oxide becomes significantly more electron-deficient and can undergo cycloadditions.

[4+2] Cycloadditions (Diels-Alder Type): N-Alkylisoquinolinium salts can react as dienes with electron-rich dienophiles. The cycloaddition would occur across positions 1, 4, 5, and 8 of the isoquinoline ring, temporarily disrupting the aromaticity. The presence of electron-withdrawing groups, like the chloro and aldehyde substituents in the target molecule, would further activate the isoquinolinium salt toward this type of reaction.

[3+2] Cycloadditions (1,3-Dipolar Cycloadditions): Isoquinolinium salts can be deprotonated to form isoquinolinium ylides. These ylides are 1,3-dipoles and can react with various dipolarophiles (e.g., alkenes, alkynes) to form fused five-membered ring systems. researchgate.net For this compound, N-alkylation followed by treatment with a base would generate the corresponding ylide, which could then undergo [3+2] cycloaddition.

Radical Chemistry and Mechanistic Elucidation of Reaction Pathways

The electron-deficient nature of the isoquinoline ring makes it a suitable substrate for radical substitution reactions, particularly the Minisci reaction. wikipedia.orgnih.gov This reaction involves the addition of a nucleophilic carbon-centered radical to an electron-deficient N-heterocycle, such as a protonated isoquinoline.

For this compound, the reaction would first require protonation of the isoquinoline nitrogen with a strong acid. A radical, generated from a suitable precursor (e.g., from a carboxylic acid via oxidative decarboxylation), would then add to one of the electron-deficient positions of the isoquinolinium ring, typically C-1. wikipedia.org Subsequent rearomatization through oxidation would yield the substituted product. The presence of the strongly deactivating chloro and aldehyde groups on the benzenoid ring would likely direct the radical attack exclusively to the pyridinoid ring, favoring the C-1 position.

Mechanistic studies of such reactions often involve trapping experiments. For example, the involvement of a radical pathway can be confirmed if the reaction is inhibited by the addition of a radical scavenger like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl).

Comparative Reactivity Studies with Isomeric Halogenated Isoquinoline Carbaldehydes

The reactivity of halogenated isoquinoline carbaldehydes is highly dependent on the relative positions of the substituents. A comparison between this compound and other isomers, such as 1-chloroisoquinoline-3-carbaldehyde or 6-chloroisoquinoline-5-carbaldehyde, reveals key differences based on electronic and steric effects.

Nucleophilic Aromatic Substitution (SNAAr): A halogen at the C-1 or C-3 position of the isoquinoline ring is highly activated towards nucleophilic displacement because the negative charge of the Meisenheimer intermediate can be stabilized by the ring nitrogen. In contrast, a chlorine atom on the benzenoid ring, such as at C-7, is significantly less reactive towards SNAAr. Therefore, 1-chloroisoquinoline isomers would be far more susceptible to substitution by nucleophiles than this compound.

Electrophilic Aromatic Substitution (SEAr): Electrophilic substitution on the isoquinoline ring generally occurs on the benzenoid ring at positions C-5 and C-8. quimicaorganica.org In this compound, both the C-7 chloro group and the C-8 aldehyde group are electron-withdrawing and deactivating. The powerful meta-directing effect of the C-8 aldehyde would strongly deactivate the C-5 and C-7 positions, making further electrophilic substitution on the benzenoid ring extremely difficult. An isomer with substituents on the pyridinoid ring would leave the benzenoid ring more susceptible to electrophilic attack.

Reactivity of the Aldehyde: The electronic environment influences the electrophilicity of the aldehyde's carbonyl carbon. The proximity of the C-8 aldehyde to the electron-withdrawing C-7 chloro group in the target molecule likely enhances its electrophilicity compared to an isomer where the substituents are further apart.

| Isomer | Reactivity at Halogen (SNAAr) | Reactivity at Benzenoid Ring (SEAr) | Aldehyde Electrophilicity |

|---|---|---|---|

| 7-Chloro-8-carbaldehyde | Low | Very Low (highly deactivated) | High |

| 1-Chloro-3-carbaldehyde | High | Moderate (at C-5/C-8) | Moderate |

| 6-Chloro-5-carbaldehyde | Low | Very Low (highly deactivated) | High |

Derivatization and Structural Analogs of 7 Chloroisoquinoline 8 Carbaldehyde

Synthesis of Diversely Functionalized Isoquinoline (B145761) Derivatives from 7-Chloroisoquinoline-8-carbaldehyde

The presence of both a reactive aldehyde group and a halogenated aromatic ring in this compound provides two key handles for synthetic manipulation, enabling the introduction of a wide array of functional groups and structural motifs.

Chemical Transformations at the Aldehyde Group

The aldehyde functionality at the C8 position of the isoquinoline ring is a versatile starting point for numerous chemical transformations, allowing for the synthesis of a variety of derivatives.

Reduction to Alcohol: The aldehyde can be readily reduced to the corresponding primary alcohol, 7-chloro-8-(hydroxymethyl)isoquinoline. A standard laboratory procedure for a similar transformation involves the treatment of a substituted quinoline-3-carbaldehyde with sodium borohydride in ethanol at room temperature, followed by refluxing for a short period. This type of reduction is a fundamental transformation in organic synthesis.

Olefin Synthesis via Wittig Reaction: The Wittig reaction provides a powerful method for converting aldehydes into alkenes. By reacting this compound with a phosphorus ylide (a Wittig reagent), it is possible to introduce a variety of substituted vinyl groups at the C8 position. The nature of the R group on the ylide determines the final structure of the alkene.

Knoevenagel Condensation: The Knoevenagel condensation is another important C-C bond-forming reaction where an aldehyde reacts with an active methylene compound in the presence of a weak base. For instance, the reaction of 2-chloroquinoline-3-carbaldehydes with active methylene compounds like malononitrile or acetylacetone has been reported to yield α,β-unsaturated products. researchgate.net This suggests that this compound could similarly be converted into a range of Michael acceptors, which are valuable intermediates for further synthetic elaborations.

Schiff Base Formation: The aldehyde group can react with primary amines to form Schiff bases (imines). The synthesis of Schiff base derivatives from various quinoline-5-carbaldehydes and quinoline-7-carbaldehydes has been demonstrated. mdpi.com This reaction would allow for the introduction of a diverse range of substituents at the C8-position of the 7-chloroisoquinoline (B1268606) scaffold.

Modifications of the Chlorinated Isoquinoline Ring

The chlorine atom at the C7 position of the isoquinoline ring is amenable to various transition-metal-catalyzed cross-coupling reactions, enabling the introduction of carbon, nitrogen, and other heteroatom-based substituents.

Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is a versatile method for forming carbon-carbon bonds. It involves the coupling of an organohalide with an organoboron compound. For example, the Suzuki-Miyaura cross-coupling of 6,8-dibromo-4-chloroquinoline-3-carbaldehyde with arylboronic acids has been successfully employed to synthesize 4,6,8-triarylquinoline-3-carbaldehydes. nih.gov This indicates that the chlorine atom at the C7 position of this compound could be replaced with various aryl or vinyl groups.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-nitrogen bonds. It allows for the reaction of aryl halides with a wide range of amines. While a specific application to this compound has not been detailed in the available literature, the general applicability of this reaction to other chloro-substituted heterocycles suggests its potential for synthesizing 7-aminoisoquinoline derivatives.

Exploration of Halogen Position Isomers (e.g., 5-Chloro-, 6-Chloro-, 1-Chloroisoquinoline-8-carbaldehydes)

The biological activity and chemical reactivity of chloroisoquinoline-8-carbaldehydes can be significantly influenced by the position of the chlorine atom on the isoquinoline ring. The synthesis of these positional isomers is therefore of considerable interest.

1-Chloroisoquinoline Derivatives: The synthesis of 1-chloroisoquinoline is typically achieved from isoquinoline-N-oxide by treatment with phosphoryl chloride (POCl3). chemicalbook.com A similar strategy could potentially be adapted to synthesize 1-chloroisoquinoline-8-carbaldehyde from the corresponding N-oxide. The synthesis of 5-amino-1-chloroisoquinoline has been reported starting from 1-chloro-5-nitroisoquinoline via reduction of the nitro group.

6-Chloroisoquinoline Derivatives: The Vilsmeier-Haack reaction has been employed for the synthesis of 6-substituted-2-chloroquinoline-3-carbaldehydes from the corresponding acetophenone oximes. ijsr.net This methodology could potentially be adapted for the synthesis of 6-chloroisoquinoline-8-carbaldehyde.

While specific synthetic procedures for 5-chloro- and other positional isomers of this compound are not extensively documented in the reviewed literature, general methods for the synthesis of substituted isoquinolines, such as the Pomeranz-Fritsch-Bobbitt reaction or transition-metal-catalyzed cyclizations, could be explored for their preparation.

Substitution of the Aldehyde Group with Alternative Functionalities

The aldehyde group at the C8 position can be replaced with other functional groups, leading to a wider range of structural analogs.

Conversion to a Nitrile Group: The aldehyde can be converted to a nitrile (cyano) group. One common method involves the conversion of the aldehyde to an oxime, followed by dehydration. Another potential route is through a direct cyanation reaction. Rhodium-catalyzed cyanation of C-H bonds in isoquinoline derivatives has been reported, suggesting a possible, albeit challenging, direct conversion. acs.org The Strecker synthesis, which involves the reaction of an aldehyde with an amine and a cyanide source, could also be a viable route to α-aminonitriles, which can then be further transformed. rsc.org

Decarbonylation: While not commonly a high-yielding laboratory method, decarbonylation of the aldehyde to a C-H bond would yield 7-chloroisoquinoline. This can sometimes be achieved using transition metal catalysts like Wilkinson's catalyst (RhCl(PPh3)3).

Addition of Organometallic Reagents: Grignard reagents and other organometallic compounds can add to the aldehyde group to form secondary alcohols. This would introduce a new carbon-carbon bond and a hydroxyl group at the C8-position, providing a scaffold for further functionalization.

Construction of Fused Heterocyclic Systems Utilizing this compound

The bifunctional nature of this compound makes it an attractive precursor for the synthesis of more complex, fused heterocyclic systems.

Synthesis of Isoquinoline-Fused Benzodiazepines

The synthesis of isoquinoline-fused benzodiazepines can be envisioned through a multi-step sequence starting from this compound. A plausible synthetic route could involve the following key steps:

Conversion of the Aldehyde to an Amine: The aldehyde group could be converted to an amino group, for example, through reductive amination.

Coupling with a Substituted Benzene (B151609) Derivative: The resulting 8-(aminomethyl)-7-chloroisoquinoline could then be coupled with a suitable ortho-substituted benzene derivative. For instance, a Buchwald-Hartwig amination with an ortho-halobenzoyl chloride would introduce the necessary components for the benzodiazepine ring formation.

Intramolecular Cyclization: The final step would involve an intramolecular cyclization to form the seven-membered benzodiazepine ring.

Incorporation into Other Polycyclic Architectures

The strategic placement of functional groups in this compound offers a versatile platform for the construction of more complex, fused polycyclic systems. The aldehyde group at the C-8 position, in conjunction with the C-7 chloro substituent, can participate in a variety of cyclization reactions to form novel heterocyclic architectures. These reactions are instrumental in the field of medicinal chemistry and materials science, where the development of new polycyclic aromatic compounds is of significant interest.

One notable example of such a transformation is the synthesis of 8-Aza-benzo[de]anthracen-3-ones. This is achieved through a base-catalyzed cyclocondensation reaction between a 7-substituted isoquinoline-8-carbaldehyde, such as this compound, and a cyclic ketone like 1-tetralone.

The reaction proceeds through an initial aldol-type condensation of the enolate of 1-tetralone with the aldehyde functionality of the isoquinoline derivative. This is followed by an intramolecular cyclization and subsequent dehydration, leading to the formation of the tetracyclic 8-Aza-benzo[de]anthracen-3-one skeleton. The presence of the chloro group at the C-7 position of the isoquinoline starting material is retained in the final polycyclic product, offering a handle for further functionalization.

The general reaction scheme is as follows:

Reaction Scheme: Synthesis of 8-Aza-benzo[de]anthracen-3-ones

This synthetic strategy highlights the utility of this compound as a building block for the assembly of elaborate polycyclic frameworks. The resulting aza-benzanthracene derivatives are of interest for their potential photophysical and biological properties.

Interactive Data Table: Synthesis of 8-Aza-benzo[de]anthracen-3-one Derivatives

| Starting Material 1 | Starting Material 2 | Product | Reaction Conditions |

| This compound | 1-Tetralone | 2-Chloro-8-Aza-benzo[de]anthracen-3-one | Base catalyst (e.g., KOH), Solvent (e.g., Ethanol), Reflux |

Spectroscopic Characterization of 7 Chloroisoquinoline 8 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of 7-Chloroisoquinoline-8-carbaldehyde. By analyzing the chemical shifts, coupling constants, and correlations, a complete assignment of the proton and carbon signals can be achieved.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the isoquinoline (B145761) core and the aldehyde functional group. The aromatic region will display a set of coupled signals for the protons on the pyridine (B92270) and benzene (B151609) rings, while the aldehyde proton will appear as a characteristic singlet at a significantly downfield chemical shift due to the deshielding effect of the carbonyl group.

Based on data from structurally related compounds such as 8-hydroxyquinoline-7-carbaldehyde, the aldehyde proton (CHO) is anticipated to resonate in the range of δ 10.0-10.5 ppm. mdpi.com The protons on the isoquinoline ring system will have chemical shifts influenced by the electron-withdrawing effects of the nitrogen atom, the chlorine substituent, and the carbonyl group. For a related compound, 8-hydroxyquinoline-7-carbaldehyde, the aromatic protons were observed at δ 7.24 (d), 7.57 (dd), 7.99 (d), 8.78 (dd), and 9.07 (dd) ppm. mdpi.com In this compound, the proton at position 1, being adjacent to the nitrogen, is expected to be the most deshielded of the ring protons. The protons at positions 5 and 6 would likely show coupling to each other, and their precise chemical shifts would be modulated by the chloro and carbaldehyde groups at positions 7 and 8, respectively.

Expected ¹H NMR Chemical Shift Ranges for this compound

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| H-1 | 9.0 - 9.2 | d |

| H-3 | 8.2 - 8.4 | d |

| H-4 | 7.6 - 7.8 | dd |

| H-5 | 7.8 - 8.0 | d |

| H-6 | 7.5 - 7.7 | d |

| 8-CHO | 10.0 - 10.5 | s |

Note: This is a predictive table based on analogous structures. Actual values may vary.

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbonyl carbon of the aldehyde group is the most readily identifiable, typically appearing in the highly deshielded region of the spectrum, around 190-200 ppm.

The nine carbons of the isoquinoline ring will have chemical shifts determined by their proximity to the heteroatom and the substituents. The carbon atom bonded to the chlorine (C-7) and the carbon atom of the aldehyde group (C-8) will exhibit shifts influenced by these functionalities. A study of O- and N,O-substituted 8-quinolinol derivatives highlighted that substituent effects can cause marked changes in the chemical shifts of the quinoline (B57606) ring carbons. nih.gov

Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon | Expected Chemical Shift (ppm) |

| C-1 | 150 - 155 |

| C-3 | 140 - 145 |

| C-4 | 120 - 125 |

| C-4a | 135 - 140 |

| C-5 | 128 - 132 |

| C-6 | 125 - 130 |

| C-7 | 130 - 135 |

| C-8 | 130 - 135 |

| C-8a | 145 - 150 |

| 8-CHO | 190 - 195 |

Note: This is a predictive table based on analogous structures. Actual values may vary.

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons on the isoquinoline ring, for instance, between H-3 and H-4, and between H-5 and H-6. This is crucial for distinguishing between the protons in the different rings.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon it is attached to. This allows for the direct assignment of carbon signals for all protonated carbons (C-1, C-3, C-4, C-5, C-6).

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing information about the functional groups present and, in some cases, conformational details.

The IR and Raman spectra of this compound will be dominated by vibrations characteristic of the aromatic isoquinoline system and the aldehyde group.

Aldehyde Group Vibrations: The most prominent vibration of the aldehyde group is the C=O stretching mode (ν(C=O)). For aromatic aldehydes, this typically appears as a strong band in the IR spectrum between 1680 and 1710 cm⁻¹. For instance, in 8-hydroxyquinoline-7-carbaldehyde, the C=O stretch was observed at 1667 cm⁻¹. mdpi.com The C-H stretch of the aldehyde group (ν(CHO)) is also characteristic, usually appearing as a pair of weak to medium bands in the 2880-2800 cm⁻¹ and 2780-2700 cm⁻¹ regions.

Isoquinoline Ring Vibrations: The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The C=C and C=N ring stretching vibrations will produce a series of bands in the 1650-1400 cm⁻¹ region. Detailed studies on similar molecules like quinoline-7-carboxaldehyde and quinoline-4-carbaldehyde (B127539) have shown complex patterns in this region, which are sensitive to the substitution pattern. nih.govnih.gov

C-Cl Vibration: The C-Cl stretching vibration is expected to appear in the fingerprint region of the spectrum, typically between 800 and 600 cm⁻¹. Its exact position can be influenced by coupling with other vibrations.

Expected Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibration | Expected Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

| Aromatic C-H stretch | 3100 - 3000 | Medium-Weak | Medium-Strong |

| Aldehyde C-H stretch | 2880 - 2700 | Weak | Medium |

| C=O stretch | 1710 - 1680 | Strong | Medium |

| C=C/C=N ring stretch | 1650 - 1400 | Medium-Strong | Medium-Strong |

| C-Cl stretch | 800 - 600 | Medium-Strong | Weak |

Note: This is a predictive table based on analogous structures and general group frequencies.

The orientation of the aldehyde group relative to the isoquinoline ring can be investigated through vibrational analysis. For aromatic aldehydes, rotational isomers (conformers) can exist due to rotation around the C-C bond connecting the aldehyde to the ring. These conformers may have slightly different vibrational frequencies, particularly for the C=O stretching mode and other vibrations involving the aldehyde group.

Studies on quinoline-7-carboxaldehyde have shown the existence of two stable conformers that are close in energy. nih.gov A similar situation could be expected for this compound. By comparing experimental IR and Raman spectra with theoretical calculations for different possible conformers, the most stable conformation in the solid state or in solution can be determined. The presence of the bulky chlorine atom at the 7-position may sterically hinder the rotation of the aldehyde group, potentially favoring one conformer over the other.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. For aromatic and heterocyclic compounds like this compound, the absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals (typically π and n orbitals) to higher energy anti-bonding orbitals (π*). The resulting spectrum provides valuable information about the conjugated system of the molecule.

The UV-Vis spectrum of quinoline and its derivatives is characterized by distinct absorption bands corresponding to π→π* and n→π* transitions. researchgate.netresearchgate.netacs.org The π→π* transitions, which are generally more intense, arise from the excitation of electrons within the aromatic isoquinoline ring system. The n→π* transitions, which are typically of lower intensity, involve the excitation of a non-bonding electron from the nitrogen atom to an anti-bonding π* orbital. researchgate.net The presence of substituents on the isoquinoline core can significantly influence the position (λmax) and intensity of these absorption bands.

In the case of this compound, the chlorine atom at the 7-position and the carbaldehyde (aldehyde) group at the 8-position are expected to act as auxochromes and chromophores, respectively. These substituents can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima compared to the parent isoquinoline molecule. The electron-withdrawing nature of both the chloro and aldehyde groups can modulate the energy levels of the molecular orbitals involved in the electronic transitions.

| Wavelength (λmax, nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition |

|---|---|---|

| ~230 | ~25,000 | π→π |

| ~280 | ~8,000 | π→π |

| ~320 | ~3,000 | n→π* |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation pattern upon ionization.

For this compound, the molecular ion peak ([M]⁺) would be expected in the mass spectrum. A key characteristic would be the presence of an [M+2]⁺ peak with an intensity of approximately one-third of the [M]⁺ peak, which is indicative of the presence of a single chlorine atom (due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl). jove.com

The fragmentation of this compound under electron ionization would likely proceed through several pathways, guided by the stability of the resulting fragments. Common fragmentation patterns for aromatic aldehydes include the loss of a hydrogen radical ([M-1]⁺) and the loss of the formyl group ([M-29]⁺ as CHO). miamioh.edulibretexts.orgwhitman.edu The stable aromatic isoquinoline ring would likely remain intact as a major fragment. Further fragmentation could involve the loss of the chlorine atom or cleavage of the heterocyclic ring.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental composition of a molecule, distinguishing it from other compounds with the same nominal mass. In the analysis of novel compounds like this compound, HRMS is crucial for confirming the molecular formula. acs.orgnih.gov For instance, the detection of an ion with a mass that matches the calculated exact mass of C₁₀H₆ClNO provides strong evidence for the compound's identity.

Below is an illustrative data table showcasing how HRMS data would be presented to confirm the elemental composition of this compound.

| Calculated Exact Mass (m/z) for [M+H]⁺ (C₁₀H₇ClNO⁺) | Measured Exact Mass (m/z) | Difference (ppm) |

|---|---|---|

| 192.0216 | 192.0214 | -1.04 |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. This technique is widely used for the analysis of complex mixtures and for the identification and quantification of volatile and semi-volatile compounds. nih.govmadison-proceedings.com

In the context of this compound, GC-MS would be an effective method for:

Purity Assessment: Determining the purity of a synthesized batch of the compound by separating it from any starting materials, by-products, or other impurities.

Reaction Monitoring: Tracking the progress of the synthesis of this compound by analyzing aliquots of the reaction mixture over time.

Identification in Complex Matrices: Identifying the compound in complex mixtures, such as in environmental samples or in the products of a combinatorial library synthesis. researchgate.net

The GC would separate the components of the mixture based on their volatility and interaction with the stationary phase, and the MS would then provide a mass spectrum for each eluting component, allowing for its identification.

X-ray Crystallography for Solid-State Structural Determination

For a molecule like this compound, a single-crystal X-ray diffraction study would provide unequivocal proof of its structure. The resulting crystallographic data would include the crystal system, space group, and unit cell dimensions. Furthermore, it would reveal the planarity of the isoquinoline ring system, the orientation of the carbaldehyde group relative to the ring, and any intermolecular interactions, such as stacking or hydrogen bonding, that dictate the packing of the molecules in the crystal lattice.

While a crystal structure for this compound has not been reported in the reviewed literature, the data from a closely related biaryl aldehyde can serve as an illustrative example of the type of information obtained from such an analysis. acs.orgacs.org

| Parameter | Value |

|---|---|

| Empirical Formula | C₂₄H₁₇O |

| Formula Weight | 321.38 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 15.432(6) |

| c (Å) | 11.234(5) |

| β (°) | 105.12(2) |

| Volume (ų) | 1694.5(12) |

| Z | 4 |

Data presented is for an analogous biaryl aldehyde and serves for illustrative purposes only. acs.orgacs.org

Biological and Pharmacological Research Applications of 7 Chloroisoquinoline 8 Carbaldehyde and Its Derivatives

Antimicrobial Activity Investigations

Derivatives of the quinoline (B57606) core structure have been extensively studied for their ability to combat microbial growth, demonstrating both antibacterial and antifungal properties.

Antibacterial Efficacy Studies

Research has shown that various quinoline derivatives possess significant antibacterial activity. For instance, a study on novel 8-hydroxyquinoline (B1678124) derivatives revealed that they exhibited remarkable antibacterial effects against both Gram-positive and Gram-negative bacteria, in some cases superior to the standard antibiotic Penicillin G. The introduction of a chlorine atom on the benzene (B151609) ring of the quinoline structure was found to enhance activity against both types of bacteria.

Similarly, derivatives of 2-chloroquinoline-3-carbaldehyde (B1585622) have been synthesized and evaluated for their antibacterial properties. Some of these compounds, when transformed into nitriles and amides, showed good activity against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. For example, 7-chloro-2-ethoxyquinoline-3-carbaldehyde demonstrated notable activity against E. coli. Hydrazone derivatives of quinoline-3-carbaldehyde have also been investigated, with some showing promising activity against Methicillin-resistant Staphylococcus aureus (MRSA).

The mechanism of action for many of these quinoline-based antibacterial agents is believed to involve the inhibition of essential bacterial enzymes, such as DNA gyrase.

Table 1: Antibacterial Activity of Selected Quinoline Derivatives

| Compound/Derivative | Bacterial Strain(s) | Observed Effect | Reference(s) |

| 8-Hydroxyquinoline derivatives | E. coli, S. aureus, V. parahaemolyticus, P. aeruginosa | Remarkable antibacterial activity, superior to Penicillin G in some cases. | |

| 7-Chloro-2-ethoxyquinoline-3-carbaldehyde | E. coli | Good activity with an inhibition zone of 12.00 ± 0.00 mm. | |

| 2,7-Dichloroquinoline-3-carbonitrile | S. aureus, P. aeruginosa | Good activity with an inhibition zone of 11.00 ± 0.03 mm. | |

| Quinoline-3-carbaldehyde hydrazone derivatives | Methicillin-resistant S. aureus (MRSA) | Promising activity with a Minimum Inhibitory Concentration (MIC) of 16 µg/ml. |

Antifungal Efficacy Studies

The antifungal potential of quinoline derivatives has also been a subject of investigation. Studies on 7- and 5,7-substituted 8-quinolinols have demonstrated their activity against fungi such as Aspergillus and Trichophyton.

Furthermore, 7-chloro-4-arylhydrazonequinoline derivatives have been evaluated for their in vitro antifungal activity against a panel of oral fungi, including various Candida and Rhodotorula species. Several of these compounds exhibited minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) values comparable to the standard antifungal drug fluconazole. Specifically, a derivative with a fluorine substitution on the benzene ring showed the highest activity.

Derivatives of 7-arylamino-5,8-dioxo-5,8-dihydroisoquinoline-4-carboxylates have also shown promise as antifungal agents against pathogenic fungal strains. The mechanism of antifungal action for some quinoline-related compounds is thought to be the inhibition of lanosterol-14α-demethylase, a key enzyme in fungal ergosterol (B1671047) biosynthesis.

Anticancer Research and Cytotoxicity Profiling

The quest for novel anticancer agents has led to the exploration of various quinoline derivatives. 7-Chloroquinolinehydrazones, for example, have demonstrated significant cytotoxic activity against a broad range of cancer cell lines. These compounds have shown submicromolar GI50 values (the concentration required to inhibit cell growth by 50%) across nine different tumor types, including leukemia, lung cancer, and breast cancer.

Hydrazone derivatives of 2-carbaldehyde-8-hydroxyquinoline and their copper(II) complexes have also been synthesized and evaluated for their antiproliferative activity against malignant melanoma and lung cancer cells. The complexes, in particular, showed higher activity than the free ligands, with one of the most promising complexes inducing oxidative stress and DNA damage, leading to apoptosis.

Other studies have focused on the cytotoxic effects of quinoline-3-carbaldehyde hydrazones. While some of these derivatives showed weaker cytotoxic activity on certain cancer cell lines, others, particularly those containing a benzotriazole (B28993) moiety, exhibited pronounced cancer cell growth inhibitory effects with IC50 values in the low micromolar range. Glycoconjugates of 8-aminoquinoline (B160924) have also been investigated and found to exhibit greater cytotoxicity towards cancer cells compared to their 8-hydroxyquinoline counterparts, along with improved selectivity.

Role in Neurological Research: Anxiolytic Effects and Receptor Interactions

While direct studies on the anxiolytic effects of 7-chloroisoquinoline-8-carbaldehyde are not extensively documented in publicly available research, the broader classes of isoquinoline (B145761) and quinoline derivatives have shown significant potential in neurological research, including activity relevant to anxiety and interactions with key neural receptors.

Isoquinoline alkaloids, for instance, have been noted for their potential antidepressant properties, which are thought to be mediated through their effects on serotonin (B10506) pathways. mdpi.com Furthermore, certain isoquinoline derivatives have demonstrated cholinesterase inhibitory activity, a mechanism relevant to the treatment of cognitive decline. mdpi.com Some have also been investigated as anesthetics and vasodilators. mdpi.com

Quinoline derivatives have also been a major focus of neurological research. Computational studies have proposed certain quinoline derivatives as promising candidates for addressing anxiety disorders. nih.gov Their mechanisms often involve interaction with critical neurotransmitter systems. For example, some quinoline compounds affect neuromuscular transmission by acting as blockers of the acetylcholine (B1216132) receptor (AChR). nih.gov This interaction at the molecular level highlights the potential for this class of compounds to modulate neuronal signaling. The inhibition of enzymes like acetylcholinesterase (AChE) is another well-documented activity of quinoline derivatives, making them subjects of research for neurodegenerative conditions such as Alzheimer's disease. researchgate.netresearchgate.netwalshmedicalmedia.com Monoamine oxidase (MAO) is another important target for neurological disorders, and quinoline derivatives have been studied as potential inhibitors. researchgate.net

Given that the this compound scaffold can be used to generate a wide variety of derivatives, it serves as a valuable platform for exploring these neurological applications. The strategic modification of this starting molecule could lead to the development of novel compounds with specific interactions at neurological targets, potentially including those involved in anxiolytic pathways.

Table 1: Investigated Neurological Activities of Isoquinoline and Quinoline Derivatives

| Chemical Class | Investigated Neurological Activity | Potential Mechanism/Target | Reference(s) |

|---|---|---|---|

| Isoquinoline Alkaloids | Antidepressant properties | Serotonin mediation | mdpi.com |

| Isoquinoline Derivatives | Cholinesterase inhibition | Acetylcholinesterase (AChE) | mdpi.com |

| Quinoline Derivatives | Anxiolytic potential (computational) | Not specified | nih.gov |

| Quinoline Derivatives | Neuromuscular transmission blockade | Acetylcholine Receptor (AChR) | nih.gov |

| Quinoline Derivatives | Neuroprotection | Acetylcholinesterase (AChE) inhibition | researchgate.netresearchgate.netwalshmedicalmedia.com |

| Quinoline Derivatives | Neurodegenerative disease therapy | Monoamine Oxidase (MAO) inhibition | researchgate.net |

Elucidation of Biological Mechanisms of Action and Identification of Cellular Targets

The biological activities of compounds derived from the isoquinoline and quinoline frameworks are diverse, stemming from their ability to interact with a multitude of cellular targets. The this compound scaffold provides a foundation for creating derivatives that can probe these mechanisms.

A prominent mechanism of action for isoquinoline derivatives is the inhibition of protein kinases. nih.gov For example, isoquinoline-5-sulfonamide (B1244767) derivatives have been designed as potent inhibitors of Protein Kinase B (PKB/Akt), a key enzyme in cellular signaling pathways that regulate cell proliferation and survival. nih.gov By targeting the ATP-binding site of kinases like PKB and cAMP-dependent protein kinase (PKA), these compounds can exert antitumor effects. nih.govnih.gov

Derivatives of the related 8-hydroxyquinoline have been shown to act as iron chelators, which is a mechanism explored for neuroprotection in diseases associated with metal dysregulation. nih.gov They also function as inhibitors of various enzymes and can act as anticancer agents. nih.govsemanticscholar.org Furthermore, some isoquinoline alkaloids are known to interact with nucleic acids, potentially modulating the stability of DNA and interfering with processes like replication and transcription. semanticscholar.org

Quinoline-carbaldehyde derivatives have been identified as inhibitors of specific enzymes in pathogens, such as Methionine aminopeptidase (B13392206) 1 in Leishmania donovani, which is essential for the parasite's survival. In bacteria, quinolone derivatives can target DNA gyrase, an enzyme crucial for DNA replication, leading to antibacterial effects. nih.gov

The reactive carbaldehyde group at the 8-position of this compound is particularly useful for generating Schiff bases and other condensation products, allowing for the systematic exploration of structure-activity relationships and the identification of compounds with high affinity and selectivity for specific biological targets.

Table 2: Cellular Targets and Mechanisms of Isoquinoline and Quinoline Derivatives

| Derivative Class | Cellular Target/Mechanism | Associated Biological Activity | Reference(s) |

|---|---|---|---|

| Isoquinoline-5-sulfonamide | Protein Kinase B (PKB/Akt), PKA | Antitumor | nih.govnih.gov |

| Isoquinoline Alkaloids | DNA Interaction | Modulation of replication/transcription | semanticscholar.org |

| 8-Hydroxyquinolines | Iron Chelation, Enzyme Inhibition | Neuroprotection, Anticancer | nih.govsemanticscholar.org |

| Quinoline-carbaldehyde | Methionine aminopeptidase 1 (LdMetAP1) | Antileishmanial | |

| Quinolone Derivatives | DNA Gyrase | Antibacterial | nih.gov |

Pharmacophore Modeling and Rational Drug Design Strategies in Academic Settings

The development of novel therapeutic agents from scaffolds like this compound heavily relies on rational drug design strategies, with pharmacophore modeling being a key computational tool. mdpi.com These approaches aim to optimize the interaction between a molecule and its biological target, thereby enhancing efficacy and selectivity.

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target receptor. nih.govnih.gov This model can be generated based on the structure of known active ligands (ligand-based) or the structure of the target's binding site (structure-based). nih.gov

Rational Drug Design Workflow:

Target Identification and Validation: The process begins with identifying a biological target (e.g., an enzyme or receptor) implicated in a disease.

Pharmacophore Model Generation: Using known inhibitors or the target's crystal structure, a pharmacophore model is created. nih.govnih.gov For the quinoline scaffold, models have been developed to identify antioxidants and inhibitors of bacterial DNA gyrase. nih.govnih.gov

Virtual Screening: The pharmacophore model is then used as a filter to screen large databases of chemical compounds to identify "hits" that match the required features. nih.govnih.gov

Synthesis and Optimization: Hits identified through virtual screening, such as derivatives of this compound, are then synthesized. The core scaffold allows for systematic modifications to improve potency and other pharmacological properties. Structure-based design, using techniques like X-ray crystallography of the target-ligand complex, can provide detailed insights into binding modes, guiding further optimization. nih.govnih.gov

Biological Evaluation: The synthesized compounds are tested in biological assays to confirm their activity and selectivity. This iterative process of design, synthesis, and testing is central to modern drug discovery. nih.gov

Academic research has successfully applied these strategies to isoquinoline and quinoline derivatives. For instance, structure-based design has led to potent isoquinoline-based inhibitors of protein kinases for potential cancer therapy. nih.govnih.gov Similarly, pharmacophore models for quinoline derivatives have been used to design novel cholinesterase inhibitors for Alzheimer's disease and to discover compounds with antioxidant properties. researchgate.netnih.gov The this compound molecule is an ideal starting material for such academic drug discovery campaigns due to its versatile chemical nature, which allows for the creation of diverse molecular libraries tailored to specific pharmacophore models.

Future Perspectives and Research Directions

Development of Novel and Sustainable Synthetic Methodologies

The future accessibility and widespread use of 7-chloroisoquinoline-8-carbaldehyde and its derivatives are intrinsically linked to the development of efficient, cost-effective, and environmentally benign synthetic methods. numberanalytics.com While classical approaches such as the Vilsmeier-Haack reaction have been employed for the synthesis of related chloroquinoline-carbaldehydes, there is a significant need to move towards more sustainable practices. evitachem.commdpi.com

Future research should focus on:

Green Chemistry Approaches: The exploration of green chemistry principles is paramount. This includes the use of less hazardous solvents, reducing the number of synthetic steps through one-pot reactions, and employing energy-efficient techniques like microwave or ultrasound-assisted synthesis. nih.govnih.gov Research into these areas for quinoline (B57606) derivatives is already showing promise and can be adapted for isoquinoline (B145761) systems. nih.gov

Catalytic Systems: There is an opportunity to develop novel catalytic systems, potentially using transition metals or biocatalysts, to construct the isoquinoline skeleton with high regioselectivity and yield. numberanalytics.comnih.gov Nanocatalysts, for example, have demonstrated effectiveness in synthesizing quinoline derivatives, offering high efficiency and the potential for catalyst recovery and reuse. nih.gov

Renewable Feedstocks: A long-term goal is the development of synthetic pathways that utilize renewable feedstocks, moving away from petroleum-based starting materials. numberanalytics.com This represents a significant challenge but is a crucial step towards truly sustainable chemical manufacturing.

Expansion of Derivatization Pathways for Enhanced Biological Activity

The true potential of this compound lies in its role as a versatile intermediate for creating libraries of novel compounds with diverse biological activities. The aldehyde functional group is particularly amenable to a wide range of chemical transformations.

Key areas for expansion include:

Condensation Reactions: The aldehyde can readily undergo condensation with various nucleophiles, such as amines, hydrazines, and hydroxylamines, to form imines, hydrazones, and oximes, respectively. evitachem.comresearchgate.net Thiosemicarbazones derived from isoquinoline-1-carboxaldehyde have already demonstrated significant antineoplastic activity, providing a strong rationale for synthesizing the analogous derivatives from the 8-carbaldehyde isomer. nih.gov

Multi-component Reactions: Designing one-pot, multi-component reactions starting from this compound would enable the rapid assembly of complex molecular architectures, which is highly desirable in drug discovery programs.

Modification of the Isoquinoline Core: Beyond the aldehyde group, modifications to the isoquinoline ring system itself, such as the introduction of new substituents or the formation of fused heterocyclic systems, can further diversify the available chemical space. nih.govresearchgate.net The chlorine atom at the 7-position serves as a handle for cross-coupling reactions, allowing for the introduction of various aryl, alkyl, or other functional groups.

The table below illustrates potential derivatization pathways for this compound.

| Reactive Site | Reaction Type | Reagent Class | Resulting Functional Group/Scaffold | Potential Biological Relevance |

| C8-Aldehyde | Condensation | Amines/Anilines | Imines (Schiff Bases) | Antimicrobial, Anticancer evitachem.commdpi.com |

| C8-Aldehyde | Condensation | Hydrazines/Hydrazides | Hydrazones | Antiviral, Anticancer evitachem.comresearchgate.net |

| C8-Aldehyde | Condensation | Thiosemicarbazide | Thiosemicarbazones | Antineoplastic nih.gov |

| C8-Aldehyde | Wittig Reaction | Phosphonium Ylides | Alkenes (e.g., Styryl derivatives) | Kinase Inhibition mdpi.comnih.gov |

| C7-Chlorine | Suzuki Coupling | Boronic Acids/Esters | Aryl/Heteroaryl Substitution | Modulation of Lipophilicity & SAR nih.gov |

| C7-Chlorine | Buchwald-Hartwig | Amines | Amino-isoquinolines | Enhanced Target Binding nih.gov |

Integration of Advanced Computational Modeling for Precise Structure-Function Relationships

To move beyond serendipitous discovery, future research must integrate advanced computational modeling to guide the rational design of new derivatives. In silico techniques can predict how modifications to the this compound scaffold will affect its interaction with biological targets. nih.gov

Priorities in this area include:

Molecular Docking: Using molecular docking, researchers can simulate the binding of proposed derivatives to the active sites of specific enzymes or receptors. nih.govresearchgate.net This allows for the pre-screening of virtual compounds, prioritizing the synthesis of those most likely to be active. For instance, modeling has been used to understand how quinoline derivatives interact with the ATP-binding pocket of kinases. nih.gov

Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models, it is possible to correlate specific structural features (like electronic properties and lipophilicity) with observed biological activity. nih.govmdpi.com This provides a predictive framework for designing compounds with improved potency and selectivity.

Pharmacophore Modeling: Identifying the crucial pharmacophoric features of active derivatives—the essential spatial arrangement of atoms or functional groups—can guide the design of entirely new scaffolds that retain the desired biological activity.

In-depth Mechanistic Biological Investigations and Target Validation

While initial screening can identify biologically active derivatives, a deeper understanding of their mechanism of action is crucial for further development. Future work must focus on elucidating the specific molecular pathways and targets through which these compounds exert their effects. mdpi.com

Key research objectives are:

Target Identification and Validation: Moving beyond broad phenotypic screening (e.g., general anticancer or antimicrobial activity), efforts should be directed at identifying the specific protein or nucleic acid targets. evitachem.comnih.gov Techniques like affinity chromatography, proteomics, and genetic screening can be employed. The identification of Pim-1 kinase as a target for certain quinoline derivatives serves as a successful example of this approach. nih.gov

Elucidation of Mechanism of Action: Once a target is validated, detailed biochemical and cell-based assays are needed to understand precisely how the compound modulates the target's function. For example, it is important to determine if a compound acts as a competitive or allosteric inhibitor of an enzyme. nih.gov

Understanding Off-Target Effects: A comprehensive biological evaluation should also investigate potential off-target interactions to build a more complete picture of a compound's pharmacological profile.

Exploration of this compound in Other Scientific Disciplines

The utility of this compound and its derivatives is not necessarily confined to medicinal chemistry. The unique electronic and structural properties of the isoquinoline ring system suggest potential applications in other fields. numberanalytics.com

Future exploratory research could include:

Materials Science: Isoquinoline-based compounds are being investigated for their optical and electrical properties. numberanalytics.com Derivatives of this compound could be explored for their potential use in organic light-emitting diodes (OLEDs), sensors (fluorosensors), or other advanced materials. nih.gov

Asymmetric Catalysis: Isoquinoline structures can act as privileged chiral ligands in asymmetric synthesis, facilitating the creation of enantiomerically pure compounds. nih.gov The synthesis of chiral derivatives from this compound could yield novel ligands for a variety of catalytic transformations.

Addressing Challenges and Identifying Opportunities in Isoquinoline Carbaldehyde Research

The advancement of research on this compound requires acknowledging existing challenges and strategically pursuing opportunities. numberanalytics.com

Challenges:

Scalability and Cost: A primary hurdle is the development of synthetic routes that are both scalable and cost-effective to allow for widespread research and potential commercialization. numberanalytics.com

Structure-Activity Relationship (SAR): A limited understanding of the SAR for this specific class of compounds makes rational design difficult. numberanalytics.com Systematic derivatization and biological testing are needed to build a robust SAR database.

Toxicity and Environmental Impact: For any application, particularly pharmaceutical, thorough investigation into the toxicity and environmental impact of these compounds and their metabolites is essential. numberanalytics.com

Opportunities:

Versatile Precursor: The compound's status as a versatile chemical precursor offers immense opportunities to generate novel and structurally diverse molecules for high-throughput screening in drug discovery programs. researchgate.net

Unexplored Biological Space: As a relatively underexplored scaffold, derivatives of this compound have the potential to interact with novel biological targets, possibly leading to drugs with new mechanisms of action. nih.gov

Interdisciplinary Applications: The potential for use in materials science and catalysis represents a significant opportunity to expand the value and application of this chemical entity beyond its biological activities. nih.gov

The table below summarizes the key challenges and opportunities in research involving isoquinoline carbaldehydes.

| Category | Description |

| Challenge | Scalability of Synthesis: Transitioning from laboratory-scale synthesis to large-scale production can be difficult and expensive. numberanalytics.com |

| Challenge | Limited SAR Data: Lack of comprehensive Structure-Activity Relationship data hinders the rational design of potent and selective analogues. numberanalytics.com |

| Challenge | Toxicity Concerns: The potential toxicity and environmental impact of halogenated aromatic compounds require thorough evaluation. numberanalytics.com |

| Opportunity | Chemical Versatility: The aldehyde and chloro-substituents serve as flexible handles for extensive chemical modification and derivatization. evitachem.comresearchgate.net |

| Opportunity | Novel Bioactivity: The unique scaffold may lead to the discovery of compounds with novel mechanisms of action against new biological targets. nih.govmdpi.com |

| Opportunity | Materials Science Applications: The core structure is promising for the development of new functional materials, such as fluorosensors or organic electronics. numberanalytics.comnih.gov |

Q & A

Basic: What synthetic routes are recommended for 7-chloroisoquinoline-8-carbaldehyde, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves halogenation and formylation of isoquinoline precursors. Key steps include:

- Chlorination: Use electrophilic substitution with Cl₂ or SOCl₂ under controlled temperatures (40–60°C) to avoid over-halogenation.

- Formylation: Employ Vilsmeier-Haack conditions (POCl₃/DMF) for regioselective aldehyde introduction at position 8 .

Optimization strategies: - Vary catalysts (e.g., Lewis acids like AlCl₃) to improve yield.

- Monitor reaction progress via TLC or HPLC. Validate purity using NMR (¹H/¹³C) and mass spectrometry .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

Prioritize the following:

- ¹H NMR: Identify aldehyde proton at δ 10.2–10.5 ppm and aromatic protons (C7-Cl deshields adjacent H).